molecular formula C13H10N2O2 B1310380 2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 24675-93-2

2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B1310380
CAS No.: 24675-93-2
M. Wt: 226.23 g/mol
InChI Key: WCRBATJQPYIJHF-UHFFFAOYSA-N
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Description

2-Phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound characterized by a fused pyridine-oxazine scaffold with a phenyl substituent at the 2-position. Its molecular formula is C₁₃H₁₀N₂O₂ (MW: 226.23), and it is structurally distinguished by the nitrogen atom in the pyridine ring and the oxygen atom in the oxazine moiety . For instance, derivatives of pyrido[3,2-b][1,4]oxazin-3(4H)-one have demonstrated activity against targets such as BRD4 and NF-κB , highlighting its versatility in drug discovery.

Properties

IUPAC Name

2-phenyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-13-11(9-5-2-1-3-6-9)17-10-7-4-8-14-12(10)15-13/h1-8,11H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRBATJQPYIJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC3=C(O2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425093
Record name 2-phenyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24675-93-2
Record name 2-phenyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phenylglyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

2-Phenyl vs. 4-Substituted Derivatives

  • 2-Phenyl derivative: The phenyl group at the 2-position (as in the target compound) is associated with BRD4 inhibition. For example, compound 22 (2,2-dimethyl-2H-pyrido-oxazinone) binds BRD4 with an IC₅₀ of 1.99 μM, while compound 27 (2-phenyl analog) showed comparable potency .
  • 4-Substituted derivatives: Substitutions at the 4-position, such as 4-(4-nitrobenzyl)-2H-pyrido-oxazinone (NPO), exhibit NF-κB inhibition. NPO demonstrated antiproliferative effects in hepatocellular carcinoma (HCC) cells (IC₅₀: 12–15 μM) by suppressing p65 phosphorylation and NF-κB-dependent gene expression .

Table 1: Activity Comparison Based on Substitution Position

Compound Substitution Position Biological Target IC₅₀/EC₅₀ Key Findings Reference
2-Phenyl derivative 2-position BRD4 ~2 μM (BRD4 binding) Potent BRD4 inhibitor in prostate cancer models
NPO (4-nitrobenzyl) 4-position NF-κB 12–15 μM (HCC cells) Suppressed NF-κB signaling and tumor growth
4-(Cyclohexylmethyl) 4-position Undisclosed N/A Synthesized but no reported activity

Core Scaffold Modifications: Pyrido vs. Benzo-Oxazinones

Replacing the pyridine ring with a benzene ring yields benzo[b][1,4]oxazin-3(4H)-one derivatives. These compounds often exhibit distinct bioactivity:

  • Pyrido-oxazinones: Enhanced selectivity for kinases and epigenetic targets (e.g., BRD4) due to the nitrogen atom’s electronic effects .
  • Benzo-oxazinones: Used in synthesizing antifungal agents and vanilloid receptor modulators . For example, 8-amino-2H-benzo-oxazinone derivatives showed activity as TRPV1 antagonists .

Substituent Effects on Potency and Selectivity

  • Electron-withdrawing groups : The 4-nitrobenzyl group in NPO enhances NF-κB inhibition by stabilizing interactions with the p65 subunit .
  • Alkyl vs. aryl groups : 2,2-Dimethyl derivatives (e.g., compound 22) exhibit BRD4 inhibition, while bulkier substituents (e.g., 2,6-dichlorobenzyl in compound 5j) may reduce membrane permeability .

Table 2: Substituent Impact on Physicochemical Properties

Substituent LogP* Solubility (mg/mL) Key Pharmacological Effect
2-Phenyl 2.8 0.15 BRD4 inhibition
4-Nitrobenzyl (NPO) 1.9 0.08 NF-κB suppression
7-Bromo 3.2 0.03 Precursor for radiolabeled probes
2,2-Dimethyl 2.5 0.20 BRD4/NF-κB dual activity

*Predicted using Molinspiration software.

Biological Activity

2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound recognized for its unique pyrido-oxazinone structure. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H10N2O2C_{13}H_{10}N_2O_2. The structure features a fused ring system that includes both nitrogen and oxygen atoms, contributing to its distinctive chemical properties and biological activities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The mechanism of action typically involves the compound's ability to disrupt cellular processes through enzyme inhibition or membrane disruption .

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may act as an inhibitor of key signaling pathways involved in cancer cell proliferation and survival, particularly the PI3K/Akt/mTOR pathway . In a study involving tumor xenograft models, compounds structurally related to this compound demonstrated significant tumor growth inhibition without substantial toxicity .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.
  • Receptor Modulation : It may also interact with cellular receptors involved in signaling pathways critical for cell growth and survival .

Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of oxazinones were synthesized and evaluated for their anticancer activity against various cancer cell lines. Among these compounds, those similar to this compound showed IC50 values in the nanomolar range against specific cancer types. For example:

Compound IC50 (nM) Cancer Cell Line
Compound A0.63HeLa
Compound B0.85A549

These results indicate that modifications to the oxazinone structure can enhance biological activity .

Antimicrobial Studies

Another research effort focused on the antimicrobial properties of the compound revealed that it exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

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